molecular formula C19H15Cl2N3O2 B8085346 Ccmi

Ccmi

Cat. No. B8085346
M. Wt: 388.2 g/mol
InChI Key: VMAKIACTLSBBIY-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ccmi is a useful research compound. Its molecular formula is C19H15Cl2N3O2 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ccmi suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ccmi including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry-Climate Model Initiative (CCMI) : This initiative aims to evaluate chemistry-climate and chemistry transport models. The CCMI conducts detailed evaluations of participating models using diagnostics derived from observations to gain confidence in the models’ projections of the stratospheric ozone layer, tropospheric composition, air quality, and their interactions with global climate change. This is crucial for understanding responses to anthropogenic and natural forcing and explaining inter-model differences (Morgenstern et al., 2017).

  • Research Centers in Minority Institutions (RCMI) : The RCMI Program focuses on addressing health research and training needs of minority populations. It aims to prepare future generations of scientists and has a track record of producing minority scholars in medicine, science, and technology. The RCMI Consortium leverages scientific expertise, technologies, and innovations to accelerate the delivery of solutions to address health disparities in impacted communities (Ofili et al., 2021).

  • Component Collective Messaging Interface (CCMI) : This interface supports asynchronous non-blocking collectives and is extensible to different programming paradigms and architectures. It is designed with components written in C++ for reusability and extendibility. CCMI includes a programming language adaptor used to implement different APIs for different paradigms (Kumar et al., 2010).

  • NCAR CCMI : This model explores the effects of soil moisture on North American summertime climate. It examines the hypothesis that reduced soil moisture may induce and amplify warm, dry summers over midlatitude continental interiors (Oglesby & Erickson, 1989).

  • CCMIJU : The Centro de Cirugía de Mínima Invasión Jesús Usón (CCMIJU) is a multidisciplinary institution in Spain devoted to research and innovation in health sciences. It covers various fields including laparoscopy, endoscopy, and bioengineering (Martinon, 2003).

  • Ozone sensitivity in CCMI-1 simulations : This research assesses the suitability of CCMI-1 model results in investigating the consistency among models regarding their responses to variations in individual forcings like methane, nitrous oxide, and ozone-depleting substances (Morgenstern et al., 2017).

  • Photonic crystal fiber based modal interferometer (CCMI) : This technology is used for refractive index sensing, offering potential applications in biological and chemical fields (Deng et al., 2014).

  • NCMI for Electron Cryomicroscopy : The National Center for Macromolecular Imaging (NCMI) focuses on advancing electron imaging of macromolecular assemblies to near atomic resolution (Schmid et al., 1997).

properties

IUPAC Name

(E)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKIACTLSBBIY-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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